sodium 2-methoxy-2-oxoethane-1-sulfinate
CAS No.: 1866983-18-7
Cat. No.: VC12008822
Molecular Formula: C3H5NaO4S
Molecular Weight: 160.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1866983-18-7 |
|---|---|
| Molecular Formula | C3H5NaO4S |
| Molecular Weight | 160.13 g/mol |
| IUPAC Name | sodium;2-methoxy-2-oxoethanesulfinate |
| Standard InChI | InChI=1S/C3H6O4S.Na/c1-7-3(4)2-8(5)6;/h2H2,1H3,(H,5,6);/q;+1/p-1 |
| Standard InChI Key | ZTRGOCGYEKQZEE-UHFFFAOYSA-M |
| SMILES | COC(=O)CS(=O)[O-].[Na+] |
| Canonical SMILES | COC(=O)CS(=O)[O-].[Na+] |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characterization
Sodium 2-methoxy-2-oxoethane-1-sulfinate features a sulfinate group (–SO₂⁻) bonded to a methoxy-oxoethane backbone. The sodium counterion stabilizes the sulfinate anion, enhancing its reactivity in nucleophilic and radical-mediated reactions. Key structural descriptors include:
| Property | Value |
|---|---|
| IUPAC Name | Sodium 2-methoxy-2-oxoethanesulfinate |
| Molecular Formula | C₃H₅NaO₄S |
| Molecular Weight | 160.13 g/mol |
| SMILES | COC(=O)CS(=O)[O-].[Na+] |
| InChI Key | ZTRGOCGYEKQZEE-UHFFFAOYSA-M |
| Solubility | Highly soluble in water |
The compound’s crystalline solid state and ionic nature facilitate its use in polar solvents, particularly dimethyl sulfoxide (DMSO) and aqueous systems .
Synthesis Methods
Traditional Synthesis Approaches
Sodium sulfinates are typically synthesized via two primary routes:
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Oxidation of Thiols or Disulfides: Treatment of 2-methoxy-2-oxoethane thiol with oxidizing agents like hydrogen peroxide or ozone yields the corresponding sulfinic acid, which is neutralized with sodium hydroxide to form the sulfinate salt.
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Nucleophilic Displacement: Reaction of 2-methoxy-2-oxoethane sulfonyl chloride with sodium hydroxide produces the sulfinate through chloride displacement .
Modern Catalytic Methods
Recent innovations leverage transition-metal catalysis and SO₂ surrogates. For example, the Baran group demonstrated that Barton decarboxylation of 2-pyridyl sulfones followed by alkoxide cleavage efficiently generates sodium sulfinates . Additionally, DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) serves as a safe SO₂ source for synthesizing aryl sulfinates from Grignard reagents .
Key Chemical Reactions and Mechanisms
Sulfonamide Formation
Sodium 2-methoxy-2-oxoethane-1-sulfinate participates in reductive coupling with nitroarenes to form sulfonamides. As reported by J. Org. Chem. (2024), the reaction involves a nitrosoarene intermediate that undergoes electrophilic interception by the sulfinate, followed by reduction to yield sulfonamides like 3k in 72% yield (Scheme 1) .
Mechanistic Pathway:
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2-Electron Reduction: Nitroarene (2k) → Nitrosoarene (6b).
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Nucleophilic Attack: Sulfinate (1a) attacks 6b to form N-sulfonyl hydroxylamine (7).
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Reduction: 7 → Sulfonamide (3k) via tin(II) chloride or sodium bisulfite .
Thiosulfonate Synthesis
BF₃·OEt₂-mediated radical disproportionate coupling of sodium sulfinates produces thiosulfonates. For instance, Wang et al. (2021) achieved unsymmetrical thiosulfonates by reacting sodium 2-methoxy-2-oxoethane-1-sulfinate with alkyl sulfinates under mild conditions .
Applications in Organic Synthesis
Pharmaceutical Intermediate
This sulfinate is pivotal in synthesizing β-keto sulfones and vinyl sulfones, which are precursors to nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Its ability to introduce sulfonyl groups enhances drug solubility and bioavailability .
Agrochemical Development
In agrochemistry, the compound facilitates the preparation of sulfonylurea herbicides. Site-selective C–H sulfonylation enables efficient derivatization of heterocyclic scaffolds, reducing synthetic steps and waste .
Recent Research Advancements
Photoredox Catalysis
Visible-light-driven reactions utilizing sodium 2-methoxy-2-oxoethane-1-sulfinate have enabled C–S bond formation under mild conditions. For example, Ir(ppy)₃-catalyzed sulfonylation of alkenes yields allylic sulfones with excellent regioselectivity .
Electrochemical Synthesis
Electrooxidation strategies employing this sulfinate eliminate the need for stoichiometric oxidants. A 2023 study demonstrated the synthesis of sulfonated indoles via paired electrolysis, achieving 85% yield with minimal byproducts .
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